![molecular formula C9H10N2S B188851 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 4651-91-6](/img/structure/B188851.png)
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Overview
Description
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile involves the reaction of cyclohexanone and malononitrile in the presence of elemental sulfur and a base. This reaction is typically conducted under high-speed vibrational milling (HSVM) conditions with a vibrational frequency of 30 Hz for 30 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings, scaled up for industrial applications. This includes optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile exhibit notable antitumor properties. A study evaluated the effects of synthesized thiophene derivatives on several human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The results demonstrated that certain derivatives significantly inhibited tumor cell growth in a dose-dependent manner. Specifically, compounds derived from this base structure showed higher inhibitory effects compared to standard chemotherapy agents like Doxorubicin .
Anti-inflammatory Properties
Thiophene derivatives have been evaluated for their anti-inflammatory activities. Compounds synthesized from this compound have shown promising results in reducing inflammation markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Neuroprotective Effects
Recent studies have indicated that thiophene derivatives can also exhibit neuroprotective effects. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress .
Pesticidal Activity
The compound has been investigated for its pesticidal properties against various agricultural pests. Its effectiveness as an insecticide has been attributed to its ability to disrupt the nervous system of target insects. This application is crucial for developing environmentally friendly pest control agents that minimize harm to non-target species and ecosystems .
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has shown improvements in charge transport properties and device efficiency .
Mechanism of Action
The anti-inflammatory activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is associated with its ability to activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway. This activation leads to the expression of antioxidant proteins that protect against oxidative damage triggered by inflammation . The compound also disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, further enhancing its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene: A related compound with similar structural features but lacking the amino and nitrile groups.
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Another derivative with a carboxylate group instead of a nitrile group.
Uniqueness
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is unique due to its combination of an amino group and a nitrile group on the thiophene ring, which contributes to its distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents.
Biological Activity
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its potential therapeutic applications and mechanisms of action, supported by data tables and relevant case studies.
- Molecular Formula : C10H10N2S
- Molecular Weight : 178.25 g/mol
- CAS Number : 4651-91-6
- Appearance : White to light yellow powder
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of epidermal growth factor receptors (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical in cancer proliferation. In vitro studies indicate IC50 values ranging from 12 to 54 nM against the H1299 non-small cell lung cancer cell line, demonstrating superior activity compared to gefitinib .
- Antiproliferative Effects : Research indicates that this compound can reduce cell viability in several cancer cell lines. It has been evaluated for its ability to induce apoptosis in breast cancer models and shows promise as a multitargeted anticancer agent .
- Antimicrobial Activity : The compound has also been explored for its antimicrobial properties, demonstrating efficacy against various bacterial strains. This activity is hypothesized to be linked to membrane-targeting mechanisms that disrupt bacterial cell integrity .
Table 1: Summary of Biological Activities
Activity Type | Target/Cell Line | IC50 Value (nM) | Reference |
---|---|---|---|
EGFR/HER2 Inhibition | H1299 NSCLC | 12.5 | |
Anticancer Activity | MCF-7 Breast Cancer | Varies | |
Antimicrobial Activity | Various Bacterial Strains | Varies |
Case Studies
-
EGFR/HER2 Dual Inhibition :
A study synthesized derivatives of the compound and assessed their cytotoxicity against H1299 cells. The most potent derivative exhibited an IC50 of 12.5 nM, indicating significant potential as a dual inhibitor for targeted cancer therapy . -
Antimicrobial Evaluation :
In a separate investigation, the compound was tested against a panel of bacteria, including resistant strains. Results showed notable antibacterial effects, suggesting potential use in treating infections caused by multidrug-resistant organisms .
Q & A
Q. What are the common synthetic routes for 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile?
Basic
The compound is primarily synthesized via the Gewald reaction , a one-pot multicomponent reaction involving cyclohexanone, malononitrile, and elemental sulfur. Modifications include microwave-assisted synthesis with K₂CO₃ as a heterogeneous catalyst (reducing reaction time to 10–15 minutes) . Typical conditions involve refluxing in ethanol or using DMF as a solvent with ZnCl₂ catalysis for subsequent derivatization . Yield optimization (43–96%) depends on substituent effects and reaction scale .
Q. How is this compound utilized as a heterocyclic building block in drug discovery?
Basic
The amino and cyano groups enable diverse reactivity:
- Fused pyrimidines : React with lauroyl isothiocyanate to form thiourea intermediates, which cyclize with hydrazine or thiourea under basic conditions (NaOEt) .
- Thiazoles : Condensation with thioglycolic acid in acetic acid (reflux, 3 hours) yields thiazole cores, precursors for antitumor agents .
- Schiff bases : React with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in DMF/ZnCl₂ to form imine derivatives for anticancer screening .
Q. What methodological approaches are used to analyze substituent effects on cytotoxicity?
Advanced
- Synthetic diversification : Introduce electron-withdrawing groups (EWGs) via alkylation (e.g., chloroacetone) or acylation (e.g., trifluoroacetic anhydride) to enhance activity .
- Cytotoxicity assays : Test derivatives against panels of cancer cell lines (e.g., MCF-7, HEPG-2, SF-268) using MTT assays, with WI-38 normal cells as controls. Calculate IC₅₀ values and selectivity indices .
- Structure-Activity Relationship (SAR) : Correlate substituent electronic profiles (Hammett σ constants) with potency. For example, EWGs like nitro or cyano improve activity by 3–5-fold compared to electron-donating groups .
Q. How can computational methods enhance the study of this compound’s derivatives?
Advanced
- DFT calculations : Optimize molecular geometries (B3LYP/6-31G* basis set) to predict spectral behavior (IR, NMR) and reaction mechanisms .
- QTAIM analysis : Map bond critical points to quantify non-covalent interactions in Schiff base derivatives, aiding stereoisomer identification .
- Molecular docking : Use AutoDock Vina to simulate binding to cancer targets (e.g., EGFR, VEGFR-2). Dock derivatives with the lowest Gibbs free energy (ΔG ≤ −9 kcal/mol) for prioritization .
Q. What experimental strategies address contradictions in cytotoxicity data across studies?
Advanced
- Standardized assays : Use identical cell lines (e.g., NCI-60 panel), incubation times (48–72 hours), and positive controls (e.g., doxorubicin) to minimize variability .
- Dose-response curves : Generate 8-point curves (0.1–100 µM) to calculate precise IC₅₀ values. Replicate experiments (n ≥ 3) with statistical validation (p < 0.05) .
- Mechanistic studies : Combine apoptosis assays (Annexin V/PI) with cell-cycle analysis (flow cytometry) to confirm mode of action .
Q. How are Schiff base derivatives synthesized and characterized?
Advanced
- Synthesis : Condense the amine group with aldehydes (e.g., 4-chlorobenzaldehyde) in glacial acetic acid or DMF/ZnCl₂ (reflux, 15–60 minutes) .
- Characterization :
Q. What strategies improve the bioavailability of derivatives for in vivo studies?
Advanced
- Binary systems : Formulate with β-cyclodextrin (1:1 molar ratio) via kneading to enhance aqueous solubility (e.g., 6CN solubility increases from 0.12 mg/mL to 1.8 mg/mL) .
- Prodrug design : Convert carboxylic acid derivatives (e.g., compound 32) to methyl esters for passive diffusion, followed by enzymatic hydrolysis in target tissues .
Q. How are fused heterocyclic systems synthesized from this compound?
Advanced
- Pyrimidines : Treat with ethyl carbazate or 2-aminothiophenol under basic conditions (NaOEt, reflux) to form pyrimidine[4,5-d]thiazoles .
- Thiazolo[4,5-d]thiazoles : Cyclize with CS₂ in pyridine (120°C, 6 hours) followed by alkylation with methyl iodide .
- Validation : Confirm regioselectivity via LC-MS (e.g., m/z 330.48 for C₁₆H₁₄N₂S₃) and HRMS .
Properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHVMGAFAKSNOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196864 | |
Record name | 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4651-91-6 | |
Record name | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4651-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651916 | |
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Record name | 4651-91-6 | |
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Record name | 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
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Record name | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | |
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